

Application Note: Advanced HPLC Analysis of α -Methyl-L-histidine Hydrochloride

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Compound of Interest

Compound Name: *N-Me-His-OH.HCl*

Cat. No.: B12503586

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Executive Summary & Chemical Context[1][2][3][4][5]

α -Methyl-L-histidine (CAS: 587-20-2) is a methylated derivative of histidine often utilized as a pharmaceutical intermediate and a specific biomarker in metabolic studies.[1] Unlike its isomers 1-Methylhistidine (

) and 3-Methylhistidine (

), which are methylated on the imidazole ring, α -Methyl-L-histidine is methylated at the

-amino group.[1]

This structural distinction creates unique analytical challenges:

- **Secondary Amine:** The N-methylation converts the primary amine to a secondary amine, rendering standard OPA (o-phthalaldehyde) derivatization ineffective without modification.[1]
- **High Polarity:** The compound is highly hydrophilic and zwitterionic, leading to near-zero retention on standard C18 columns.[1]

- Detection Limits: It lacks a strong chromophore, making direct UV detection at standard wavelengths (>220 nm) difficult.[1][2]

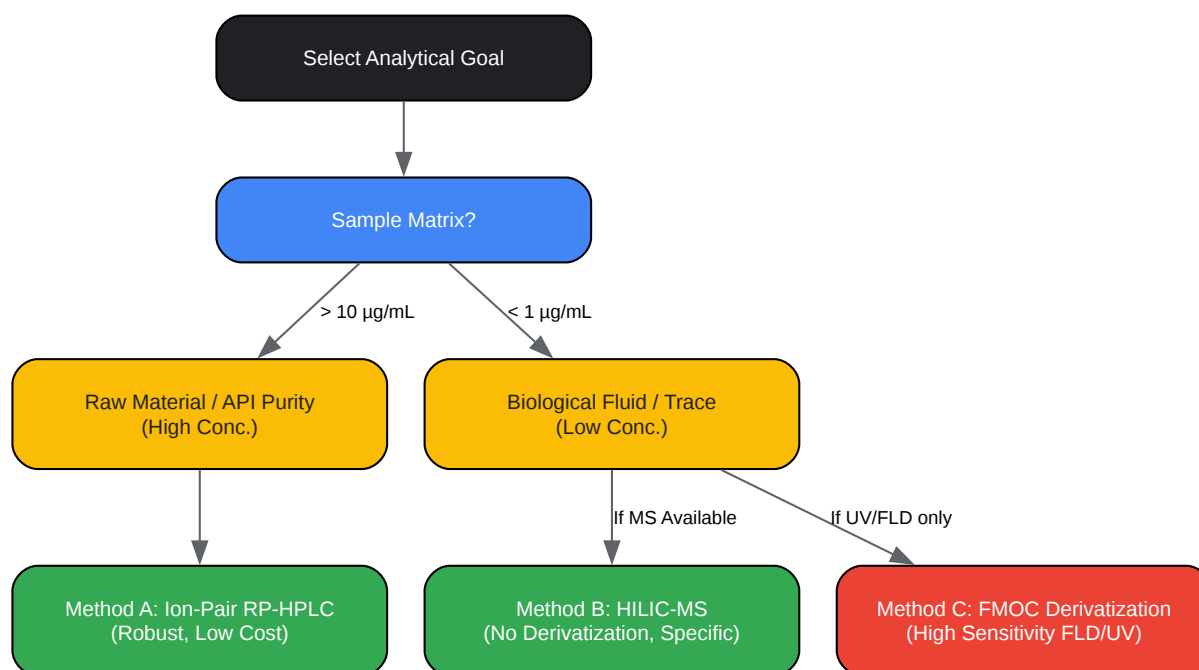
This guide presents three validated protocols ranging from QC-grade purity analysis to high-sensitivity bioanalysis.[1]

Chemical Profile

Property	Specification	Analytical Implication
Compound	N α -Methyl-L-histidine HCl	Salt form dissociates in mobile phase.[1]
Molecular Weight	169.18 g/mol (Free base)	Low MW requires specific MS settings.[1]
pKa Values	1.8 (COOH), 6.0 (Imidazole), 9.2 (NH ₂)	Multi-charged species at pH 2-8.[1]
Solubility	High in Water, Low in Organic	Requires high aqueous start or HILIC.[1]
Chromophore	Weak (Imidazole absorbance @ 210-215 nm)	Requires low-UV or derivatization.[1]

Method Selection Strategy

The choice of method depends strictly on the sample matrix and sensitivity requirements.



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Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on sample concentration and available instrumentation.[1]

Protocol A: Ion-Pair RP-HPLC (QC & Purity)

Best for: Raw material assay, impurity profiling, and environments without Mass Spectrometry.
[1]

Scientific Rationale

Standard C18 columns cannot retain $N\alpha$ -Methyl-L-histidine due to its polarity.[1] By adding an ion-pairing reagent (alkane sulfonate) to the mobile phase, we create a neutral ion-pair complex with the positively charged amine/imidazole groups.[1] This "pseudo-neutral" complex partitions into the hydrophobic C18 stationary phase, increasing retention.[1]

Instrument Parameters

- System: HPLC with UV-Vis or PDA Detector.
- Column: C18 (L1), 250 x 4.6 mm, 5 μ m (e.g., Zorbax Eclipse Plus or equivalent).[1]
- Temperature: 30°C.
- Flow Rate: 1.0 mL/min.[1][3][4]
- Detection: UV @ 210 nm (Reference: 360 nm).[1]

Mobile Phase Preparation[1][2][6][7][8]

- Buffer (Solvent A):
 - Dissolve 1.1 g of Sodium 1-Octanesulfonate (Ion-Pair Reagent) in 1000 mL water.[1]
 - Add 1.0 mL Phosphoric Acid (85%).
 - Adjust pH to 3.0 with Triethylamine (TEA) or dilute NaOH.[1] Critical: pH must be acidic to ensure the amino acid is protonated for ion-pairing.[1]
- Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table

Time (min)	% Solvent A (Buffer)	% Solvent B (ACN)	Comment
0.0	95	5	Isocratic Hold for Retention
5.0	95	5	End Isocratic
15.0	70	30	Elute Hydrophobic Impurities
20.0	70	30	Wash
20.1	95	5	Re-equilibration
30.0	95	5	Ready for Injection

System Suitability Criteria

- Retention Time: ~6–8 minutes.
- Tailing Factor: < 1.5 (High tailing indicates secondary silanol interactions; increase buffer strength if observed).[1]
- Theoretical Plates: > 5000.[1]

Protocol B: HILIC-MS/UV (Research & Bioanalysis)

Best for: Complex matrices, LC-MS workflows, and avoiding derivatization steps.[1]

Scientific Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface.[1] N α -Methyl-L-histidine partitions into this water layer.[1] This method is superior to Ion-Pairing for MS detection because it avoids non-volatile sulfonates that suppress ionization.[1]

Instrument Parameters

- Column: HILIC Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80 or SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 μ m.[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75.[1]
- Mobile Phase B: Acetonitrile.[1][3][5]
- Detection:
 - UV: 210 nm.[1][2][4]
 - MS: ESI Positive Mode (SIM m/z 170.1 for [M+H]⁺).

Isocratic Method (Recommended for Reproducibility)

- Ratio: 80% B (ACN) / 20% A (Buffer).[1]

- Flow Rate: 0.3 mL/min.[1]
- Temperature: 35°C.[1]

Critical Considerations

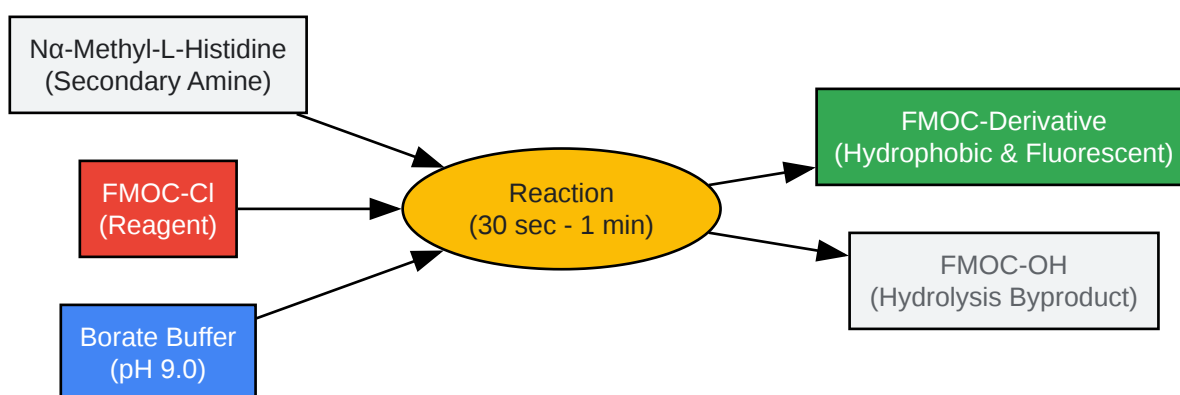
- Sample Diluent: Samples must be dissolved in 75-80% Acetonitrile. Injecting a 100% aqueous sample will cause "solvent breakthrough," resulting in poor peak shape and split peaks.[1]
- Equilibration: HILIC columns require longer equilibration times (at least 20 column volumes) compared to RP columns.[1]

Protocol C: FMOC Derivatization (High Sensitivity)

Best for: Trace analysis where UV sensitivity is insufficient and MS is unavailable.[1]

Scientific Rationale

Since $N\alpha$ -Methyl-L-histidine is a secondary amine, it will not react with OPA (o-phthalaldehyde) alone.[1] OPA targets primary amines.[1] You must use FMOC-Cl (9-fluorenylmethyl chloroformate), which reacts with both primary and secondary amines to form a highly fluorescent / UV-active carbamate derivative.[1]



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Figure 2: Reaction pathway for FMOC derivatization of secondary amines.[1]

Reagents

- Borate Buffer: 0.4 M Borate, pH 10.2 (High pH is required for the reaction).
- FMOc Reagent: 2.5 mg/mL FMOc-Cl in Acetonitrile.
- Quenching Reagent: 1% Adamantanamine (ADAM) or hydrophobic amine (to react with excess FMOc).[1]

Automated/Manual Protocol

- Mix 10 μ L Sample + 10 μ L Borate Buffer.
- Add 20 μ L FMOc Reagent.
- Incubate at ambient temperature for 1 minute.
- Add 20 μ L Quenching Reagent (Optional, but recommended to reduce the large FMOc-OH interference peak).[1]
- Inject onto a standard C18 column.

Chromatographic Conditions (Post-Derivatization)[2]

- Column: C18 (Standard), 150 x 4.6 mm.[1]
- Mobile Phase: A: Acetate Buffer pH 4.2 / B: Acetonitrile.[1]
- Detection: Fluorescence (Ex: 260 nm, Em: 315 nm) or UV 265 nm.[1]
- Note: The FMOc-derivative is very hydrophobic.[1] It will elute late in the gradient (typically >50% ACN).[1]

Troubleshooting & Interferences

Issue	Probable Cause	Corrective Action
Peak Splitting (HILIC)	Sample solvent mismatch.[1]	Ensure sample diluent matches initial mobile phase (e.g., 80% ACN).[1]
Drifting Retention (Ion-Pair)	Temperature fluctuation or insufficient equilibration.[1]	Use a column oven (30°C). Equilibrate for >30 mins.
Low Sensitivity (UV)	Detection wavelength too high.[1]	Use 205-210 nm.[1] Ensure Phosphate buffer is high purity (low UV cutoff).
Interference	Separation from 1-Methyl or 3-Methylhistidine.[1][6]	These isomers are less hydrophobic.[1] In Ion-Pair mode, optimize the gradient slope.[1] N α -methyl usually elutes after Histidine but before 1-Methylhistidine in RP-IP systems.[1]

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